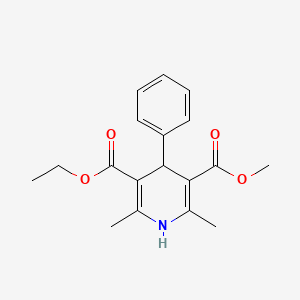ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC10443006
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H21NO4 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3 |
| Standard InChI Key | SCHYNEBURMLCDS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C |
Introduction
Structural Characteristics and Conformational Analysis
The molecular framework of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate consists of a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, a phenyl group at position 4, and ethyl and methyl ester moieties at positions 3 and 5, respectively. X-ray crystallographic studies of related diethyl analogs reveal a flattened boat conformation for the dihydropyridine ring, with the phenyl ring at position 4 oriented nearly perpendicular to the DHP plane (dihedral angle: 88.78°) . This stereoelectronic arrangement minimizes steric clashes and facilitates intermolecular interactions, such as N–H⋯O and C–H⋯O hydrogen bonds, which stabilize crystal packing .
Table 1: Comparative Structural Data for Selected DHP Derivatives
Synthesis and Optimization Strategies
Hantzsch Dihydropyridine Synthesis
The compound is synthesized via a modified Hantzsch reaction, which involves a one-pot condensation of benzaldehyde, methyl acetoacetate, ethyl acetoacetate, and an ammonium source (e.g., NH₄HCO₃). The reaction proceeds under reflux in ethanol, yielding the DHP core through cyclization and dehydration . Critical parameters include:
-
Molar Ratios: A 1:2:1 ratio of aldehyde:β-keto ester:ammonium salt optimizes yield.
-
Solvent: Ethanol or methanol enhances solubility and reaction homogeneity.
-
Temperature: Reflux conditions (78–80°C for ethanol) drive cyclization .
Reaction Scheme:
(R = ethyl, R' = methyl)
Industrial-Scale Modifications
Patent literature describes advanced methods for analogous DHPs, such as nicardipine intermediates . Key industrial adaptations include:
-
Continuous Flow Reactors: Improve heat transfer and reduce reaction time.
-
Catalytic Hydrolysis: Partial hydrolysis of dimethyl esters using LiOH or NaOH in methanol yields monoester derivatives . For ethyl methyl esters, selective hydrolysis or ester interchange may be employed.
-
Purification: Recrystallization from ethanol or chromatographic techniques enhance purity (>98%) .
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profiles
While direct data for the ethyl methyl derivative are sparse, extrapolation from analogs suggests:
-
Melting Point: Estimated 150–155°C, intermediate between diethyl (156–157°C) and dimethyl (145–148°C) variants.
-
Solubility: Lipophilic character (logP ≈ 2.8) due to phenyl and ester groups; soluble in ethanol, DMSO, and dichloromethane.
Spectroscopic Fingerprints
-
¹H NMR: Key signals include δ 1.25–1.30 (ethyl CH₃), δ 3.60–3.65 (methyl ester CH₃), δ 5.05 (H4 proton), and δ 7.25–7.45 (phenyl protons) .
-
IR: Strong C=O stretches at 1720–1740 cm⁻¹ and N–H bends at 3350 cm⁻¹ .
Future Research Directions
-
Pharmacokinetic Studies: Bioavailability and metabolism profiling.
-
Structure-Activity Relationships: Systematic variation of ester groups to optimize potency.
-
Clinical Trials: Evaluation of antihypertensive efficacy in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume